molecular formula C12H10BrClN2O2 B3089010 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine CAS No. 1188329-59-0

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine

Cat. No.: B3089010
CAS No.: 1188329-59-0
M. Wt: 329.57 g/mol
InChI Key: KWNYBZKPGFPESQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine is a halogenated pyrimidine derivative featuring a bromo substituent at position 5, a chloro group at position 2, and a (4-methoxybenzyl)oxy moiety at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acid analogs and kinase inhibitors. The (4-methoxybenzyl)oxy group enhances solubility and modulates electronic properties, making this compound a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

5-bromo-2-chloro-4-[(4-methoxyphenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-17-9-4-2-8(3-5-9)7-18-11-10(13)6-15-12(14)16-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNYBZKPGFPESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

4-Benzyloxy-5-bromo-2-chloropyrimidine
  • Structure : Replaces the (4-methoxybenzyl)oxy group with a benzyloxy moiety.
  • Applications : Used in Suzuki-Miyaura coupling reactions for biaryl synthesis .
5-Bromo-2-chloro-4-(methylthio)pyrimidine
  • Structure : Substitutes the (4-methoxybenzyl)oxy group with a methylthio (-SMe) group.
  • Key Differences : The thioether group increases lipophilicity, favoring membrane permeability but reducing stability under oxidative conditions.
  • Synthesis : Prepared via nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate .
5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine
  • Structure : Adds a trifluoromethyl (-CF₃) group at position 3.
  • Key Differences : The electron-withdrawing -CF₃ group enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution reactions.
  • Applications : Explored in agrochemicals for its resistance to metabolic degradation .

Substituent Effects on Reactivity and Stability

Compound Name Substituents Molecular Weight Melting Point (K) Key Reactivity Features
Target Compound Br, Cl, (4-MeOBn)O 363.14* N/A Enhanced solubility due to -OMe; SNAr at C2
4-Benzyloxy-5-bromo-2-chloropyrimidine Br, Cl, BnO 329.57 460–461 Lower polarity; cross-coupling reactions
5-Bromo-2-chloro-4-(methylthio)pyrimidine Br, Cl, -SMe 239.53 N/A Oxidative instability; thioether coupling
5-Bromo-2-methoxypyrimidin-4-amine Br, OMe, NH₂ 204.03 N/A Hydrogen bonding network stabilizes crystal

*Calculated based on formula C₁₂H₁₀BrClN₂O₂.

Crystallographic and Hydrogen Bonding Comparisons

  • Target Compound : Likely exhibits planar pyrimidine rings (r.m.s. deviation ~0.087 Å, similar to analogs) . The (4-methoxybenzyl)oxy group may introduce steric hindrance, reducing intermolecular hydrogen bonding compared to amine-substituted derivatives.
  • 5-Bromo-2-chloropyrimidin-4-amine : Forms 2D networks via N–H···N hydrogen bonds .
  • 4,6-Dichloro-5-methoxypyrimidine : Stabilized by Cl···N halogen bonds (3.09–3.10 Å), creating a 3D framework .

Biological Activity

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with the following substituents:

  • Bromine (Br)
  • Chlorine (Cl)
  • 4-Methoxybenzyl group

This unique substitution pattern contributes to its reactivity and biological properties, making it a valuable building block in drug discovery and synthesis of complex heterocycles.

Target of Action

This compound may act similarly to other pyrimidine derivatives, particularly those involved in inhibiting sodium-glucose cotransporter 2 (SGLT2). This mechanism involves:

  • Inhibition of glucose reabsorption in the kidneys, which can help lower blood glucose levels, particularly beneficial for diabetic patients.

Biochemical Pathways

The compound's action on SGLT2 suggests it could influence renal glucose reabsorption pathways. By blocking this pathway, the compound may enhance glucose excretion in urine, contributing to improved glycemic control.

Pharmacological Potential

Research indicates that compounds similar to this compound have shown potential in various therapeutic areas:

  • Anticancer Activity : Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have reported that certain pyrimidine-based compounds exhibit selective cytotoxicity against specific cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .
CompoundCell LineIC50 (µM)Selectivity Index
5-FUMCF-717.02-
5-Bromo CompoundMCF-70.87–12.91Higher than 5-FU

Toxicity Studies

In toxicity assessments, this compound demonstrated no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further development .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several pyrimidine derivatives, including the target compound, assessing their biological activity against various cancer cell lines. The results indicated significant anticancer activity with selectivity towards certain types of cancer cells .
  • Comparative Analysis : In comparative studies with other pyrimidine derivatives, this compound showed enhanced activity against specific targets, suggesting it may serve as a lead compound for further drug development .
  • Mechanistic Studies : Investigations into the mechanistic pathways revealed that similar compounds might induce apoptosis through mitochondrial pathways, further supporting their potential as anticancer agents .

Q & A

Basic: How can researchers optimize the synthesis of 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine to improve yield and purity?

Methodological Answer:
Key steps include:

  • Reduction of nitro intermediates : Use stannous chloride (SnCl₂·2H₂O) in hydrochloric acid at 273 K to reduce nitro groups to amines, followed by alkaline extraction and recrystallization from acetonitrile (yield: ~90%) .
  • Protection of reactive sites : Introduce the 4-methoxybenzyl (PMB) group via nucleophilic substitution under anhydrous conditions to protect the hydroxyl group during functionalization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Advanced: What crystallographic techniques elucidate the molecular structure and intermolecular interactions of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the planar pyrimidine ring (r.m.s. deviation: 0.087 Å) and confirm coplanarity of Br, Cl, and amino groups. Hydrogen bonding (N–H···N) forms 2D supramolecular networks .
  • Hydrogen bond analysis : Use Mercury software to map N7–H71···N1 (2.98 Å) and N7–H72···N3 (3.12 Å) interactions, critical for stabilizing crystal packing .
  • Comparative crystallography : Contrast with analogs (e.g., 5-bromo-2-(morpholin-4-yl)pyrimidine) to assess steric effects of the PMB group on lattice parameters .

Basic: What spectroscopic methods characterize functional groups in this compound?

Methodological Answer:

  • FT-IR spectroscopy : Identify N–H stretches (~3350 cm⁻¹), C–Br (650 cm⁻¹), and C–O–C (1250 cm⁻¹) vibrations .
  • NMR analysis :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), PMB methoxy (δ 3.8 ppm) .
    • ¹³C NMR : Pyrimidine C-Br (δ 98 ppm), PMB quaternary carbons (δ 160 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 357.98 (calc. 357.98) .

Advanced: How can researchers resolve contradictions in reaction pathways for similar bromo-chloro pyrimidines?

Methodological Answer:

  • Mechanistic studies : Use DFT calculations (Gaussian 09, B3LYP/6-311+G(d,p)) to compare energy barriers for SNAr vs. radical pathways in bromo-chloro substitutions .
  • Kinetic monitoring : Employ in situ Raman spectroscopy to track intermediates (e.g., nitro→amine reduction) and validate competing pathways .
  • Cross-validation : Replicate reported syntheses (e.g., vs. 13) under controlled conditions (argon atmosphere, anhydrous solvents) to isolate variables affecting yield .

Basic: What are key considerations for selecting protecting groups during pyrimidine functionalization?

Methodological Answer:

  • PMB group stability : Resists acidic conditions but cleaved via TFA/water (9:1) without disturbing halogens .
  • Alternatives : Compare with tert-butyldimethylsilyl (TBS) for hydroxyl protection, which requires fluoride-based deprotection (risk of desilylation side reactions) .
  • Steric effects : Bulkier groups (e.g., trityl) may hinder nucleophilic substitutions at C4; PMB balances stability and reactivity .

Advanced: How do computational models predict reactivity in nucleophilic substitutions?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate LUMO localization at C4 (pyrimidine) to predict nucleophilic attack sites .
  • Solvent effects : Use COSMO-RS to simulate polar aprotic solvents (DMF, DMSO) that enhance leaving-group (Cl⁻) dissociation .
  • Transition state modeling : Identify rate-limiting steps (e.g., amine vs. thiol nucleophiles) using NEB (nudged elastic band) methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine
Reactant of Route 2
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5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine

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